N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine
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Overview
Description
N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine: is a complex organic compound with a unique structure that combines a morpholine ring, a benzo-cycloheptapyridazine core, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzo-cycloheptapyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo-cycloheptapyridazine core.
Introduction of the Morpholinoethyl Group: The morpholinoethyl group is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an electrophilic intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound is used as a tool in biological research to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Morpholine Derivatives: Compounds containing the morpholine ring are known for their diverse pharmacological properties.
Uniqueness
N-(2-Morpholinoethyl)-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-amine is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H24N4O |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaen-5-amine |
InChI |
InChI=1S/C19H24N4O/c1-2-7-17-15(4-1)5-3-6-16-14-18(21-22-19(16)17)20-8-9-23-10-12-24-13-11-23/h1-2,4,7,14H,3,5-6,8-13H2,(H,20,21) |
InChI Key |
RUTYAHFAKWVMNH-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCN4CCOCC4 |
Canonical SMILES |
C1CC2=CC=CC=C2C3=NN=C(C=C3C1)NCCN4CCOCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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